1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol
CAS No.:
Cat. No.: VC18087334
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12F3NO |
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Molecular Weight | 219.20 g/mol |
IUPAC Name | 1-amino-2-[3-(trifluoromethyl)phenyl]propan-2-ol |
Standard InChI | InChI=1S/C10H12F3NO/c1-9(15,6-14)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
Standard InChI Key | RHHKHWIZBAHXCS-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)(C1=CC(=CC=C1)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol (C₁₀H₁₂F₃NO) features a secondary alcohol at the C2 position, an amino group at C1, and a 3-(trifluoromethyl)phenyl substituent at C2. The trifluoromethyl group at the meta position on the aromatic ring enhances electron-withdrawing effects, influencing both reactivity and biological interactions . The molecule contains two stereocenters (C1 and C2), yielding four possible stereoisomers. The (1S,2R) configuration is most frequently reported in pharmacological studies due to its optimal binding affinity with target proteins.
Table 1: Comparative Analysis of Structural Analogues
Synthesis and Manufacturing
Diazonium Salt Intermediate Route
The most scalable synthesis pathway adapts methodologies from fenfluramine intermediate production :
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Diazotation: 3-Trifluoromethylaniline reacts with NaNO₂/HCl at 0–5°C to form the diazonium chloride.
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Coupling Reaction: The diazonium salt undergoes Japp-Klingemann reaction with isopropenyl acetate in methanol/water, catalyzed by CuCl (0.5–2 mol%), yielding 1-(3-(trifluoromethyl)phenyl)propan-2-one .
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Reductive Amination: The ketone intermediate is treated with ammonium acetate and NaBH₃CN in ethanol, producing the racemic amino alcohol.
Critical parameters:
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Temperature Control: Excess heat during diazotation causes decomposition (>20% yield loss) .
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Catalyst Loading: CuCl concentrations below 0.1 mol% result in incomplete conversion (<50% purity) .
Chiral Resolution
Racemic mixtures are separated via diastereomeric salt formation using (−)-dibenzoyl-L-tartaric acid in ethyl acetate. The (1S,2R) isomer typically crystallizes first, achieving >98% enantiomeric excess after two recrystallizations.
Physicochemical Properties
Thermodynamic Data
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Melting Point: 128–131°C (racemate); 142–144°C ((1S,2R) isomer)
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LogP: 1.85 (calculated via XLogP3)
Table 2: Spectroscopic Characteristics
Technique | Key Signals |
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¹H NMR (400 MHz, DMSO-d6) | δ 7.65 (m, 4H, Ar-H), 4.85 (s, 1H, OH), 3.12 (q, J=6.8 Hz, 1H, NH₂), 1.98 (d, J=6.8 Hz, 2H, CH₂) |
¹³C NMR | δ 148.2 (C-CF₃), 122.4 (q, J=271 Hz, CF₃), 69.5 (C-OH), 51.3 (C-NH₂) |
IR (KBr) | 3340 cm⁻¹ (O-H/N-H stretch), 1125 cm⁻¹ (C-F str), 1050 cm⁻¹ (C-O str) |
Future Research Directions
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Metabolic Stability: Cytochrome P450 isoform-specific degradation pathways require elucidation.
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Formulation Development: Nanoemulsion systems may improve oral bioavailability (current F% = 34 ± 6%).
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Target Validation: CRISPR-Cas9 knockout studies needed to confirm putative kinase targets (e.g., GSK-3β).
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